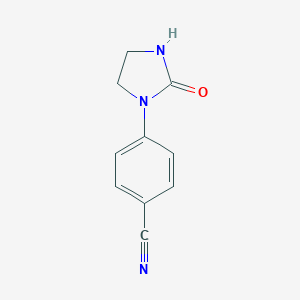

4-(2-Oxoimidazolidin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

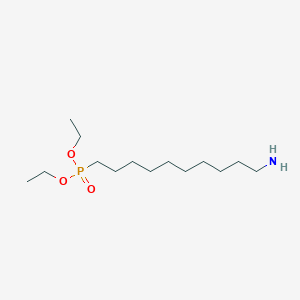

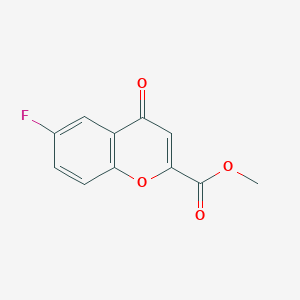

“4-(2-Oxoimidazolidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol. It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to an oxoimidazolidinyl group . The InChI code for this compound is 1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research would be needed to fully understand its reactivity and the types of reactions it can undergo .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 179-181°C . It is stored at ambient temperature . For more detailed physical and chemical properties, it would be necessary to refer to specific technical documents or safety data sheets .

Scientific Research Applications

Antimicrobial Activity

4-(2-Oxoimidazolidin-1-yl)benzonitrile has been investigated for its antimicrobial properties. A study by Abd El-Meguid (2014) explored the synthesis of compounds containing this moiety, revealing significant effectiveness against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Anticancer Activity

Research on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides demonstrates potent antitumor and antiangiogenic activities. Fortin et al. (2011) found that these derivatives exhibit antiproliferative activities against various cancer cell lines and can disrupt the cell cycle, leading to cell death (Fortin et al., 2011).

DNA Binding and Antitumor Properties

A study by Bera et al. (2021) on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, which includes this compound, showed potential anticancer activity against U937 human monocytic cells. This compound also demonstrated DNA binding capabilities, suggesting its utility in antitumor applications (Bera et al., 2021).

Quantitative Structure-Activity Relationships (QSAR)

Masand et al. (2015) conducted QSAR studies on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, exploring their antiproliferative activity. The study highlighted the importance of steric and electronic properties of the compounds in determining their antitumor activity (Masand et al., 2015).

In Situ Ligand Transformations and Properties

Wang et al. (2017) researched isopolymolybdate-based hybrids built from in situ ligands, including this compound. The study provided insights into the substituent-tuned assembly, architectures, and properties of these compounds (Wang et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGJCVAKBVQPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597566 |

Source

|

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144655-81-2 |

Source

|

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)